N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a morpholine ring, and a trifluoromethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Ring: This step involves the reaction of an appropriate amine with ethylene oxide or a similar compound to form the morpholine ring.
Attachment of the Trifluoromethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a trifluoromethoxybenzene derivative reacts with a suitable nucleophile.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxalamide linkage may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O4/c1-26-8-2-3-16(26)17(27-9-11-30-12-10-27)13-24-18(28)19(29)25-14-4-6-15(7-5-14)31-20(21,22)23/h2-8,17H,9-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZDFHWTZTULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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